6-Chloro-2-(difluoromethyl)quinazolin-4-ol
Overview
Description
“6-Chloro-2-(difluoromethyl)quinazolin-4-ol” is a chemical compound with the CAS Number: 50419-38-0 . It has a molecular weight of 230.60 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “6-Chloro-2-(difluoromethyl)quinazolin-4-ol” is C9H5ClF2N2O . The InChI Code is 1S/C9H5ClF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15) .Scientific Research Applications
Antimicrobial Activity
6-Chloro-2-(difluoromethyl)quinazolin-4-ol: has been studied for its broad-spectrum antimicrobial properties. Research indicates that derivatives of this compound, specifically compounds 9, 15, 16, 18, 19, 20, and 29, have shown significant activity against various microbial strains. These compounds have been found to be effective with a safe profile on human cell lines, making them potential candidates for developing new antimicrobial agents .
Biofilm Inhibition
Certain derivatives of 6-Chloro-2-(difluoromethyl)quinazolin-4-ol have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa. Compounds 19 and 20, in particular, have shown to impede biofilm formation at sub-minimum inhibitory concentrations (sub-MICs), with IC50 values of 3.55 and 6.86 µM, respectively. This is a significant finding as biofilms are known to contribute to antibiotic resistance .
Quorum Sensing Inhibition
The same compounds, 19 and 20, have also been found to affect the quorum sensing system of Pseudomonas aeruginosa, which is a regulatory system that controls biofilm formation and virulence. By inhibiting this system, these compounds can potentially be used to develop new treatments that target bacterial communication pathways without triggering resistance mechanisms .
Virulence Factor Suppression
Research has shown that compounds derived from 6-Chloro-2-(difluoromethyl)quinazolin-4-ol can decrease other virulence factors in bacteria. For instance, they can reduce cell surface hydrophobicity, which compromises bacterial cell adhesion, and curtail the production of exopolysaccharide, a major component of the biofilm matrix .
Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding mode of these compounds as inhibitors of the P. aeruginosa quorum sensing transcriptional regulator PqsR. The results from these studies support the potential of these compounds as anti-biofilm and quorum quenching agents .
Chemical Synthesis
The compound 6-Chloro-2-(difluoromethyl)quinazolin-4-ol is also significant in the field of chemical synthesis. It serves as a precursor or intermediate in the synthesis of various quinazolinone derivatives, which have diverse biological activities .
Material Science
In material science, the compound’s derivatives could be explored for their properties in the development of new materials. The molecular structure of quinazolinones offers potential for creating compounds with specific physical and chemical characteristics useful in material science .
Analytical Chemistry
Lastly, in analytical chemistry, 6-Chloro-2-(difluoromethyl)quinazolin-4-ol and its derivatives can be used as standards or reagents in various analytical procedures. Their well-defined structures and properties make them suitable for use in chromatography and other analytical techniques .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-chloro-2-(difluoromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJNZBCZKVYAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(difluoromethyl)quinazolin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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